

Application Notes and Protocols for PU139

Intraperitoneal Injection

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Compound of Interest

Compound Name: PU139

Cat. No.: B1678330

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Introduction

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with demonstrated anti-neoplastic properties. It exerts its effects by inhibiting the activity of several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.^{[1][2]} This inhibition leads to a global reduction in histone acetylation, altering chromatin structure and gene expression, which can ultimately induce cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown that **PU139** can inhibit the growth of various cancer cell lines and demonstrates synergistic anti-tumor activity when used in combination with conventional chemotherapeutic agents like doxorubicin. This document provides detailed protocols for the intraperitoneal (IP) injection of **PU139** in murine models, based on published preclinical data, to guide researchers in designing their in vivo studies.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **PU139** against various HATs and its growth-inhibitory effects on a panel of human cancer cell lines.

Table 1: In Vitro Inhibitory Activity of **PU139** against Histone Acetyltransferases

Target HAT	IC ₅₀ (μM)
Gcn5	8.39
PCAF	9.74
CBP	2.49
p300	5.35

Data sourced from MedchemExpress.[1]

Table 2: In Vitro Growth Inhibition (GI₅₀) of **PU139** in Human Cancer Cell Lines

Cell Line	Cancer Type	GI ₅₀ (μM)
A431	Skin Carcinoma	< 60
A549	Lung Carcinoma	< 60
A2780	Ovarian Cancer	< 60
HepG2	Liver Cancer	< 60
SW480	Colon Cancer	< 60
U-87 MG	Glioblastoma	< 60
HCT116	Colon Cancer	< 60
SK-N-SH	Neuroblastoma	< 60
MCF7	Breast Cancer	< 60

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: Preparation of **PU139** Formulation for Intraperitoneal Injection

This protocol is based on the successful in vivo administration of **PU139** in a neuroblastoma xenograft model.

Materials:

- **PU139** (powder)
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Vehicle Preparation:
 - In a sterile tube, prepare the vehicle by mixing the solvents in the following volumetric ratio:
 - 10% DMSO
 - 40% PEG300 (or PEG400)
 - 5% Tween-80
 - 45% Sterile Saline
 - Vortex the mixture thoroughly until a homogenous solution is formed.
- **PU139** Formulation:

- Calculate the required amount of **PU139** powder based on the desired final concentration and the total volume of the formulation to be prepared. For a 25 mg/kg dose in a mouse with an injection volume of 100 μ L, a typical concentration would be 5 mg/mL.
- Weigh the calculated amount of **PU139** powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of the prepared vehicle to the **PU139** powder.
- Vortex the mixture vigorously for 5-10 minutes to dissolve the **PU139**.
- If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of any particulate matter before injection.
- It is recommended to prepare the formulation fresh on the day of injection.

Protocol 2: Intraperitoneal Injection in Mice

This protocol outlines the standard procedure for administering the prepared **PU139** formulation to mice.

Materials:

- Prepared **PU139** formulation
- Mouse restrainer
- 27-30 gauge needles
- 1 mL syringes
- 70% ethanol wipes
- Animal scale

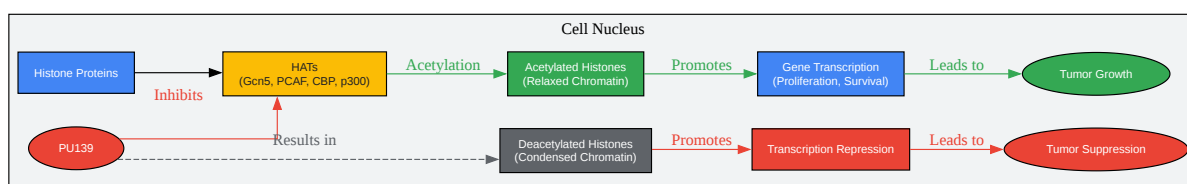
Procedure:

- Animal Preparation:
 - Weigh the mouse to accurately calculate the injection volume based on the desired dosage (e.g., 25 mg/kg).
 - Gently restrain the mouse, ensuring a firm but not overly restrictive grip. The scruff of the neck can be held to immobilize the head and body.
- Injection Site Identification:
 - Position the mouse to expose its abdomen. The ideal injection site is in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
- Injection:
 - Swab the injection site with a 70% ethanol wipe and allow it to dry.
 - Draw the calculated volume of the **PU139** formulation into the syringe.
 - Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
 - Gently aspirate by pulling back the plunger to ensure the needle is not in a blood vessel or organ. If blood or any colored fluid enters the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
 - Slowly inject the solution into the peritoneal cavity.
 - Withdraw the needle smoothly.
- Post-injection Monitoring:
 - Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
 - In the study by Gajer et al. (2015), **PU139** was administered on days 14 and 21 in combination with doxorubicin. The frequency of administration should be determined based on the specific experimental design.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway of PU139 Action

PU139 acts as a pan-histone acetyltransferase (HAT) inhibitor, primarily targeting Gcn5, PCAF, CBP, and p300. These HATs are crucial for acetylating histone proteins, a key post-translational modification that generally leads to a more relaxed chromatin structure, facilitating gene transcription. By inhibiting these HATs, **PU139** prevents the transfer of acetyl groups to lysine residues on histone tails. This results in a more condensed chromatin state (heterochromatin), which represses the transcription of genes involved in cell proliferation and survival, ultimately leading to anti-tumor effects.

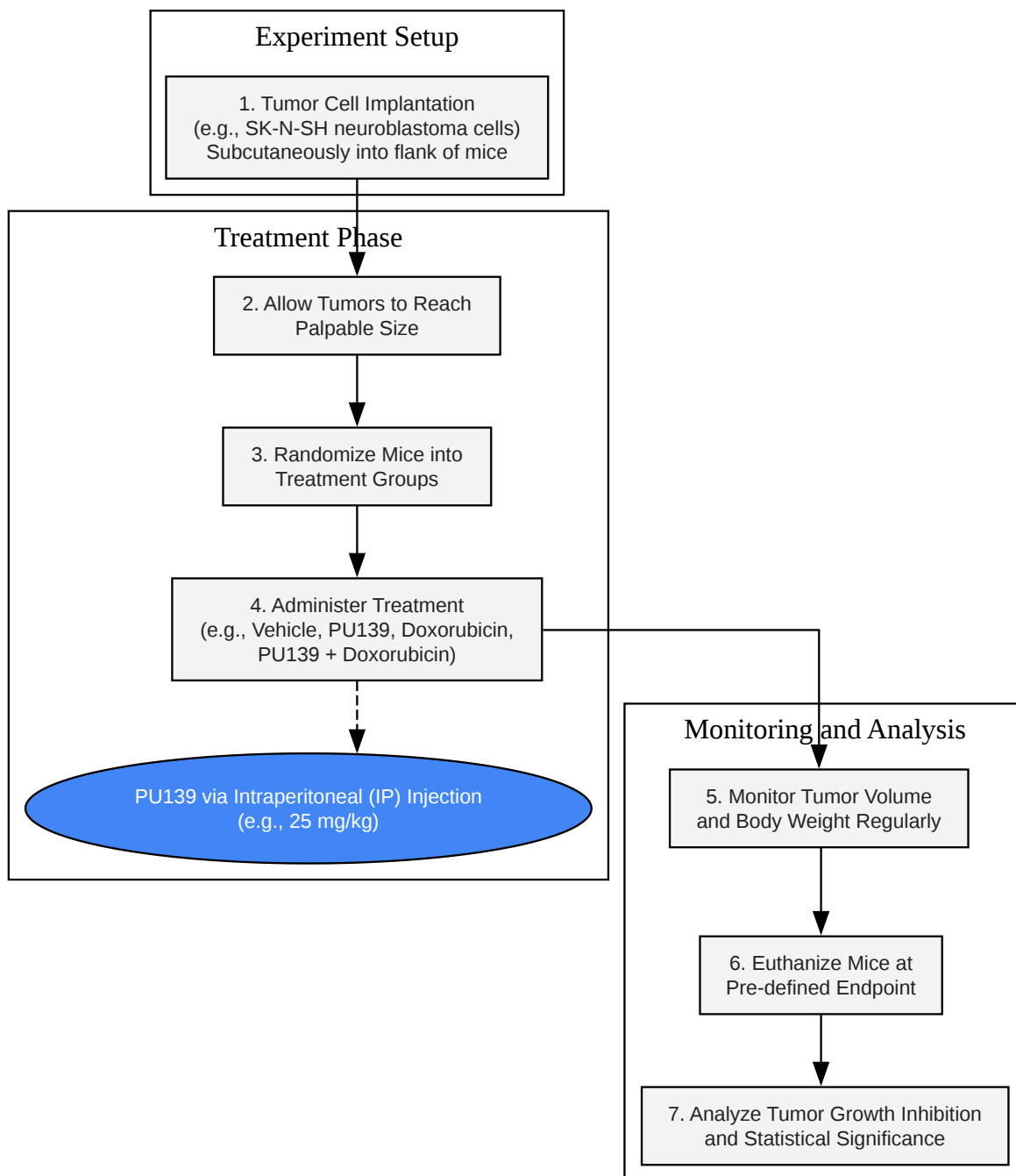


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Caption: Mechanism of action of **PU139** as a pan-HAT inhibitor.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of **PU139** in a xenograft mouse model, as described in preclinical studies.



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Caption: Workflow for a typical in vivo xenograft study with **PU139**.

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References

- 1. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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